molecular formula C11H12N2OS B056159 N-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 119283-23-7

N-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B056159
M. Wt: 220.29 g/mol
InChI Key: WUHXKVSTZCGNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, also known as MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been used extensively in scientific research for its ability to mimic the effects of natural cannabinoids.

Mechanism Of Action

N-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are present in the central and peripheral nervous systems. Upon binding to these receptors, N-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide activates various signaling pathways, leading to the modulation of neuronal activity and the release of neurotransmitters such as dopamine and serotonin.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide are similar to those of natural cannabinoids. It has been found to induce a state of relaxation and euphoria, as well as to increase appetite and reduce nausea. It also has analgesic and anti-inflammatory effects, which may be beneficial in the treatment of chronic pain and inflammatory conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide in scientific research is its ability to mimic the effects of natural cannabinoids, which allows researchers to study the mechanisms of action of these compounds in a controlled environment. However, one of the limitations of using N-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is its potency, which can make it difficult to control the dosage and may lead to adverse effects in animal models.

Future Directions

There are several potential future directions for the study of N-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide in scientific research. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of the long-term effects of N-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide on the brain and the potential risks associated with its use. Additionally, further research is needed to better understand the mechanisms of action of N-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide and its interactions with other compounds in the cannabinoid system.

Synthesis Methods

N-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can be synthesized through a multi-step process involving the reaction of 6-methyl-1,3-benzothiazol-2-amine with ethyl chloroacetate, followed by N-methylation using dimethyl sulfate. The resulting product is then purified using chromatography techniques to obtain pure N-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide.

Scientific Research Applications

N-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has been extensively studied in scientific research for its potential therapeutic applications in various medical conditions. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of chronic pain, multiple sclerosis, and other neurodegenerative diseases.

properties

CAS RN

119283-23-7

Product Name

N-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

N-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C11H12N2OS/c1-7-4-5-9-10(6-7)15-11(12-9)13(3)8(2)14/h4-6H,1-3H3

InChI Key

WUHXKVSTZCGNPM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)N(C)C(=O)C

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(C)C(=O)C

synonyms

Acetamide, N-methyl-N-(6-methyl-2-benzothiazolyl)- (9CI)

Origin of Product

United States

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